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Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B1679705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of PF-562271
hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-

rich Tyrosine Kinase 2 (Pyk2). This document summarizes key quantitative data, details

experimental methodologies for cited assays, and visualizes relevant biological pathways and

experimental workflows.

Core Data Presentation: FAK/Pyk2 Selectivity
PF-562271 hydrochloride demonstrates high potency and selectivity for FAK and its closest

homolog, Pyk2. The compound is a reversible, ATP-competitive inhibitor.[1][2][3][4] In

biochemical assays, PF-562271 is approximately 9 to 10-fold more selective for FAK over

Pyk2.[1][4] This selectivity is maintained in cell-based assays, where it effectively inhibits FAK

autophosphorylation.[2][5]
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Target Assay Type IC50 (nM) Notes

FAK

Biochemical

(Recombinant

Enzyme)

1.5

ATP-competitive

inhibition.[1][2][3][4][5]

[6]

Pyk2

Biochemical

(Recombinant

Enzyme)

13 - 14

Approximately 10-fold

less potent than for

FAK.[1][2][3][5][6]

p-FAK (Y397) Cell-Based (Inducible) 5

Measures inhibition of

FAK

autophosphorylation

in cells.[1][2][3][5]

CDK2/E

Biochemical

(Recombinant

Enzyme)

30 - 120

Off-target activity

noted, but requires

much higher

concentrations in cell-

based assays to affect

cell cycle.[3][5]

CDK5/p35

Biochemical

(Recombinant

Enzyme)

30 - 120
Off-target activity

noted.[3][5]

CDK1/B

Biochemical

(Recombinant

Enzyme)

30 - 120
Off-target activity

noted.[3][5]

CDK3/E

Biochemical

(Recombinant

Enzyme)

30 - 120
Off-target activity

noted.[3][5]

PF-562271 generally displays a high degree of selectivity, showing over 100-fold greater

potency against FAK and Pyk2 compared to a wide range of other kinases.[1][2][4] While some

activity against cyclin-dependent kinases (CDKs) is observed in recombinant enzyme assays,

significantly higher concentrations (in the micromolar range) are needed to induce effects on
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cell cycle progression in cell-based assays, suggesting a favorable selectivity window in a

cellular context.[3][5]

Signaling Pathway Inhibition
FAK and Pyk2 are non-receptor tyrosine kinases that play crucial roles in signaling pathways

downstream of integrins and growth factor receptors. They are involved in cell adhesion,

migration, proliferation, and survival. PF-562271 inhibits the catalytic activity of these kinases,

thereby blocking downstream signaling cascades.
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Caption: PF-562271 Inhibition of FAK/Pyk2 Signaling Pathways.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of selectivity data. The

following are protocols derived from published studies for the biochemical and cell-based

assays used to characterize PF-562271.

Recombinant Enzyme Kinase Assay (Biochemical IC50
Determination)
This assay quantifies the ability of PF-562271 to inhibit the phosphorylation of a substrate by

purified FAK or Pyk2 kinase domains.

Materials:

Enzyme: Purified, activated FAK kinase domain (e.g., amino acids 410-689) or Pyk2 kinase

domain.

Substrate: A random peptide polymer of glutamate and tyrosine, such as poly(Glu, Tyr) 4:1.

ATP: Adenosine triphosphate.

Inhibitor: PF-562271 hydrochloride, serially diluted.

Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.[1][4][7]

Detection Antibody: Anti-phosphotyrosine antibody (e.g., PY20).[1][4][7]

Secondary Antibody: HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG).[1][4]

[7]

Substrate for HRP: TMB or similar chromogenic substrate.

Stop Solution: 2 M H2SO4.[1][7]

Microplates: 96-well ELISA plates.

Procedure:
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Reaction Setup: In a microplate, combine the purified FAK or Pyk2 kinase domain with the

poly(Glu, Tyr) substrate in the kinase buffer.[1][4][7]

Inhibitor Addition: Add serially diluted PF-562271 to the wells. A typical starting concentration

is 1 µM, with 1/2-log dilutions.[1][4][7] Each concentration should be tested in triplicate.

Initiation of Reaction: Initiate the kinase reaction by adding a fixed concentration of ATP (e.g.,

50 µM).[1][4][7]

Incubation: Incubate the plate for a set period, for instance, 15 minutes at room temperature,

to allow for phosphorylation.[1][4][7]

Detection:

Wash the wells to remove excess reagents.

Add the anti-phosphotyrosine primary antibody to detect the phosphorylated substrate.

Incubate as required.

Wash, then add the HRP-conjugated secondary antibody and incubate.

Wash again, and then add the HRP substrate.

Data Acquisition: After a color change is apparent, add the stop solution. Read the

absorbance at 450 nm using a microplate reader.[1][7]

Analysis: The absorbance readings are proportional to kinase activity. Plot the percent

inhibition against the log of the inhibitor concentration. Determine the IC50 value using a

suitable model, such as the Hill-Slope Model.[1]
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Caption: Workflow for a Biochemical Kinase Inhibition Assay.
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Cell-Based FAK Autophosphorylation Assay (Cellular
IC50 Determination)
This assay measures the ability of PF-562271 to inhibit the autophosphorylation of FAK at

tyrosine 397 (Y397) within a cellular environment. An inducible expression system is often used

to control FAK expression.[5]

Materials:

Cell Line: A suitable cell line with an inducible FAK expression system (e.g., using the

GeneSwitch system).[5]

Inducing Agent: Mifepristone or another suitable agent to induce FAK expression.

Inhibitor: PF-562271 hydrochloride, diluted in culture media.

Culture Media and Reagents: Standard cell culture reagents.

Lysis Buffer: RIPA buffer or similar, with protease and phosphatase inhibitors.

Antibodies: Primary antibodies for phospho-FAK (Y397) and total FAK.

Detection System: Western blot or a quantitative immunoassay (e.g., ELISA).

Procedure:

Cell Plating: Seed the cells in multi-well plates and allow them to adhere.

FAK Expression Induction: Add the inducing agent to the culture medium to trigger the

expression of FAK.

Inhibitor Treatment: Treat the cells with a range of concentrations of PF-562271 for a

specified duration (e.g., 2-24 hours).

Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.

Protein Quantification: Determine the protein concentration of the cell lysates.
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Detection of p-FAK:

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe

with primary antibodies against p-FAK (Y397) and total FAK. Use appropriate secondary

antibodies for detection.

ELISA: Use a sandwich ELISA kit specific for p-FAK (Y397).

Data Acquisition: Quantify the band intensity (Western blot) or signal (ELISA) for both p-FAK

and total FAK.

Analysis: Normalize the p-FAK signal to the total FAK signal for each treatment condition.

Plot the percentage of p-FAK inhibition against the log of the PF-562271 concentration to

determine the cellular IC50.
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Caption: Workflow for a Cell-Based FAK Autophosphorylation Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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